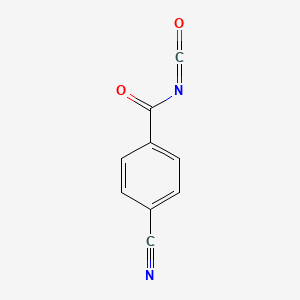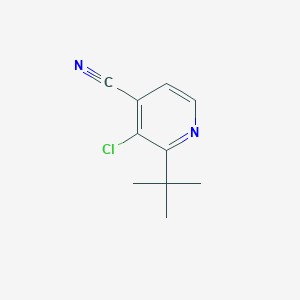
L-alanine laurylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-alanine laurylamide is a compound derived from the amino acid alanine, where the amino group is substituted with a dodecyl (C12) chain. This compound is of interest due to its amphiphilic nature, which makes it useful in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: L-alanine laurylamide can be synthesized through the reaction of L-alanine with dodecylamine. The reaction typically involves the use of coupling agents such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound may involve the use of enzymatic methods to ensure high enantiomeric purity. Enzymes such as amidases can be used to selectively hydrolyze the amide bond, producing the desired compound with high specificity .
Analyse Chemischer Reaktionen
Types of Reactions: L-alanine laurylamide undergoes various chemical reactions, including:
Transamination: This reaction involves the transfer of an amino group from this compound to a keto acid, facilitated by enzymes such as transaminases.
Common Reagents and Conditions:
Transamination: Pyridoxal-5′-phosphate (PLP) is a common cofactor used in transamination reactions.
Hydrolysis: Hydrochloric acid or sodium hydroxide can be used for hydrolysis reactions.
Major Products:
Transamination: The major products are the corresponding keto acid and a new amino acid.
Hydrolysis: The major products are dodecylamine and L-alanine.
Wissenschaftliche Forschungsanwendungen
L-alanine laurylamide has several applications in scientific research:
Wirkmechanismus
The mechanism of action of L-alanine laurylamide involves its ability to interact with both hydrophobic and hydrophilic environments. This property allows it to form micelles and vesicles, which can encapsulate hydrophobic drugs and enhance their solubility and bioavailability . The compound can also interact with membrane proteins, stabilizing their structure and function in aqueous environments .
Vergleich Mit ähnlichen Verbindungen
L-Alaninamide: Similar to L-alanine laurylamide but lacks the dodecyl chain, making it less hydrophobic.
N-Acetyl-L-alaninamide: Contains an acetyl group instead of a dodecyl chain, resulting in different solubility and reactivity properties.
Uniqueness: this compound is unique due to its long hydrophobic dodecyl chain, which imparts distinct amphiphilic properties. This makes it particularly useful in applications requiring the stabilization of hydrophobic compounds in aqueous environments .
Eigenschaften
Molekularformel |
C15H32N2O |
|---|---|
Molekulargewicht |
256.43 g/mol |
IUPAC-Name |
(2S)-2-amino-N-dodecylpropanamide |
InChI |
InChI=1S/C15H32N2O/c1-3-4-5-6-7-8-9-10-11-12-13-17-15(18)14(2)16/h14H,3-13,16H2,1-2H3,(H,17,18)/t14-/m0/s1 |
InChI-Schlüssel |
MWFUYVXELCLPFD-AWEZNQCLSA-N |
Isomerische SMILES |
CCCCCCCCCCCCNC(=O)[C@H](C)N |
Kanonische SMILES |
CCCCCCCCCCCCNC(=O)C(C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![8-methyl-6-(3-nitrophenyl)-8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B8347519.png)
![5-(2-Fluorophenyl)[1,3,4]oxathiazolin-2-one](/img/structure/B8347523.png)



![1-[4-(2,2-Diethoxyethoxy)phenyl]cyclopropanecarboxylic acid](/img/structure/B8347551.png)


![3-Iodo-4-methoxy-1H-pyrrolo[2,3-c]pyridine](/img/structure/B8347584.png)


